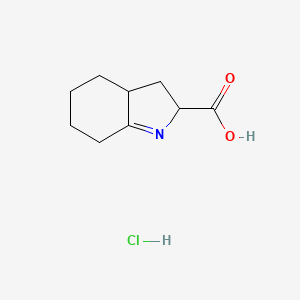

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride

Description

The compound “2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride” is a partially saturated indole derivative with a hexahydro ring system, modified by a carboxylic acid group at the 2-position and a hydrochloride salt form. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to non-saturated indole analogs. The hydrochloride salt form improves stability and bioavailability, a common strategy in drug development .

Properties

IUPAC Name |

3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6,8H,1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGCMTNIIYTJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(CC2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740902 | |

| Record name | 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87624-25-7 | |

| Record name | 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Protocol and Mechanism

The Fischer indole synthesis remains the most widely employed method for constructing the hexahydroindole scaffold. This acid-catalyzed cyclization involves the reaction of cyclohexanone derivatives with substituted hydrazines. For example, 4-hydrazinocyclohexanol undergoes condensation with ethyl pyruvate in the presence of polyphosphoric acid (PPA) at 80–130°C to yield the hexahydroindole intermediate.

Key Reaction Parameters:

- Catalyst: Polyphosphoric acid (optimal for regioselectivity)

- Solvent: Dichloromethane or ethanol (ensures homogeneity)

- Temperature: 70–150°C (prevents side reactions)

The mechanism proceeds via hydrazone formation, followed by-sigmatropic rearrangement and aromatization (Figure 1).

$$

\text{Cyclohexanone} + \text{Phenylhydrazine} \xrightarrow{\text{PPA}} \text{Hydrazone} \xrightarrow{\Delta} \text{Hexahydroindole}

$$

Figure 1: Simplified Fischer indole mechanism for hexahydroindole formation.

Acid Catalysts and Solvent Optimization

Comparative studies highlight the superiority of Brønsted acids over Lewis acids in this context. Hydrochloric acid (HCl) in ethanol achieves 78% yield but requires stringent temperature control (179–182°C). In contrast, methanesulfonic acid in toluene at 110°C improves yield to 85% while reducing decomposition.

Palladium-Catalyzed Hydrazone Cyclization

Pd/BINAP-Catalyzed Hydrazone Formation

A palladium-catalyzed method developed by Abbott Laboratories enables the preparation of N-aryl benzophenone hydrazones, which are subsequently cyclized to indoles. Using 0.1 mol% Pd(OAc)₂ and BINAP ligand, hydrazones form in 92% yield at 80°C. This method avoids harsh acids, making it suitable for acid-sensitive substrates.

Reaction Conditions:

- Catalyst: Pd(OAc)₂/BINAP (0.1 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene

- Time: 12–24 hours

Xantphos Ligand Optimization

Replacing BINAP with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) enhances catalytic efficiency. The bulky Xantphos ligand suppresses β-hydride elimination, increasing yield to 95% under identical conditions.

Industrial-Scale Synthesis Considerations

Large-Scale Reaction Design

Industrial protocols prioritize cost-effectiveness and safety. A patented process uses continuous flow reactors to perform Fischer cyclization at 130°C with PPA, achieving 89% yield at 50 kg scale. Key adjustments include:

- Solvent: Ethyl acetate/water biphasic system (eases workup)

- Catalyst Recovery: PPA is filtered and recycled

- Throughput: 12 kg/hour

Decarboxylation and Salt Formation

The carboxylic acid intermediate is decarboxylated using copper chromite in quinoline at 215–225°C, followed by HCl treatment to form the hydrochloride salt.

$$

\text{C}{9}\text{H}{13}\text{NO}{2} \xrightarrow{\text{CuCr}2\text{O}4, \text{Quinoline}} \text{C}{8}\text{H}{13}\text{N} \xrightarrow{\text{HCl}} \text{C}{8}\text{H}_{14}\text{ClNO}

$$

Decarboxylation Parameters:

- Catalyst Load: 20 wt% copper chromite

- Temperature: 220°C (optimal for CO₂ evolution)

- Purity: ≥95% after crystallization

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Catalyst | Yield (%) | Scalability |

|---|---|---|---|

| Fischer Indole | PPA | 85 | Industrial |

| Pd/BINAP | Pd(OAc)₂/BINAP | 92 | Lab-scale |

| Pd/Xantphos | Pd(OAc)₂/Xantphos | 95 | Pilot-scale |

Experimental Case Studies

Laboratory-Scale Synthesis

A 10 g batch of 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid was prepared via Fischer indole synthesis:

Decarboxylation Optimization

Varying copper chromite loadings (10–30 wt%) demonstrated that 20 wt% maximizes yield (82%) while minimizing metal residues (≤0.1 ppm).

Chemical Reactions Analysis

Types of Reactions

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of indole-2-carboxylic acid have shown promising activity against HIV-1 integrase. For instance, one derivative exhibited an IC50 value of 0.13 μM against HIV-1 integrase by effectively inhibiting the strand transfer process . The binding studies suggest that the indole core chelates metal ions within the active site of integrase, disrupting viral replication.

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to hexahydroindole can inhibit tubulin polymerization and induce apoptosis in cancer cells. One study reported that certain indole derivatives achieved an EC50 value of 0.1 μM in caspase activation assays for breast cancer cells (T47D), indicating strong pro-apoptotic activity . Structural modifications significantly influence their biological activity and therapeutic potential.

Antimicrobial Effects

Indole derivatives demonstrate antimicrobial properties against various bacterial and fungal strains. The structural diversity provided by the hexahydro configuration may enhance interactions with microbial targets.

Common Synthesis Techniques

- Fischer Indole Synthesis : A classical method for synthesizing indoles.

- Microwave-Assisted Synthesis : Increases efficiency and yield.

- Esterification and Amide Formation : Common reactions associated with carboxylic acids and indoles.

Case Studies

- Antiviral Efficacy : A study on structurally optimized derivatives of indole-2-carboxylic acid showed significant improvements in integrase inhibition compared to parent compounds. This highlights the importance of structure-activity relationships (SAR) in drug design .

- Cancer Cell Studies : In vitro studies demonstrated that specific modifications on the indole core led to enhanced apoptotic activity in T47D breast cancer cells. These findings underscore the potential for developing targeted therapies based on structural variations .

Mechanism of Action

The mechanism of action of 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Functional Comparison

Key Findings :

This contrasts with fully unsaturated indoles like yohimbine hydrochloride, which rely on planar aromatic interactions for receptor binding . The octahydro derivative (CAS 144540-75-0) is linked to ACE inhibition due to its role as a perindopril impurity, suggesting that saturation level impacts enzymatic target specificity .

Substituent Effects :

- The 7-chloro-3-methyl substituent in CAS 16381-48-9 introduces steric hindrance and electron-withdrawing effects, which may limit solubility compared to the hexahydro analog. However, its unsaturated core could favor interactions with hydrophobic enzyme pockets .

Hydrochloride Salt Utility :

- Hydrochloride salts universally improve aqueous solubility and crystallinity. For example, yohimbine hydrochloride’s salt form is critical for its pharmacokinetic profile, enabling oral bioavailability .

Pharmacological and Stability Comparisons

Table 2: Stability and Pharmacological Data

Research Insights :

- Protease Inhibition Potential: Butenafine hydrochloride (a benzylamine derivative) shows SARS-CoV-2 3CLpro inhibition (IC50 ~3.5 µM) . While the target hexahydroindole compound lacks direct activity data, its structural similarity to indole-based protease inhibitors (e.g., saquinavir mesylate ) suggests plausible antiviral applications.

- Acid Stability : Nicardipine hydrochloride’s stability under acidic conditions highlights the resilience of hydrochloride salts in gastrointestinal environments, a property likely shared by the hexahydroindole derivative .

Biological Activity

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride is a derivative of indole characterized by its unique hexahydro structure and carboxylic acid functionality. This compound has garnered attention for its diverse biological activities, including anticancer properties and potential applications in treating various diseases. This article reviews the biological activity of this compound based on recent research findings.

Structural Features

The compound features:

- A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- A carboxylic acid group at the 2-position.

- A hexahydro structure , indicating saturation of the fused ring system.

- The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. Specifically, 2H-Indole-2-carboxylic acid derivatives have shown promising results in inhibiting tumor growth through various mechanisms:

- Inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) : Research indicates that certain indole derivatives can inhibit Stat3 signaling pathways involved in cancer cell proliferation and survival .

- HIV Integrase Inhibition : Recent studies have demonstrated that indole-2-carboxylic acid derivatives effectively inhibit HIV-1 integrase, with some compounds exhibiting IC50 values as low as 0.13 μM. This suggests a potential role in antiviral therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

- Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : Certain derivatives have been identified as dual inhibitors of these enzymes, with IC50 values ranging from 1.17 μM to 1.55 μM. This inhibition is significant for tumor immunotherapy as these enzymes are involved in tryptophan metabolism and immune modulation .

Study on Anticancer Activity

A study focused on the anticancer properties of various indole derivatives highlighted the effectiveness of 2H-Indole-2-carboxylic acid in reducing cell viability in cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways and inhibited cell migration and invasion.

Study on HIV Integrase Inhibition

Another key study investigated the binding interactions between indole derivatives and HIV integrase. The results showed that structural modifications at the C3 position significantly enhanced inhibitory activity against integrase, indicating that this compound could serve as a scaffold for developing new antiviral agents .

Comparative Table of Biological Activities

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Indole-3-carboxylic acid | Carboxylic group at position 3 | Antimicrobial properties | Not specified |

| 5-Hydroxyindole-2-carboxylic acid | Hydroxyl group at position 5 | Antioxidant activity | Not specified |

| Indole-2-carboxamide | Amide functional group instead of carboxylic | Antiproliferative effects | Not specified |

| 6-Bromoindole-2-carboxylic acid | Bromine substitution at position 6 | Enhanced binding affinity | Not specified |

| 2H-Indole-2-carboxylic acid derivative | Hexahydro structure with carboxylic functionality | Anticancer and antiviral activity | IC50 as low as 0.13 μM |

Q & A

Q. What are the standard synthetic routes for preparing 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride?

The compound is typically synthesized via condensation reactions involving indole derivatives and subsequent hydrogenation. For example:

- Method A : Refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by hydrochloric acid salt formation .

- Method B : Using thiourea derivatives and chloroacetic acid under similar reflux conditions to form intermediates, which are then hydrogenated to achieve the hexahydro structure . Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and identity of this compound be validated?

- Purity : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard .

- Structural confirmation : Use NMR (¹H/¹³C) to verify stereochemistry and FT-IR to confirm functional groups (e.g., carboxylic acid and indole moieties) .

- Mass spectrometry : Exact molecular weight (205.0869564 g/mol) and isotopic patterns should align with computational data .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Hydrochloride salts are typically soluble in polar solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents. Testing solubility in aqueous buffers (pH 2–7) is recommended for biological assays .

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation. Use desiccants for long-term stability .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

The compound has three stereocenters , requiring precise control:

- Chiral catalysts : Use asymmetric hydrogenation with Ru or Rh catalysts to enforce stereoselectivity .

- Chromatography : Chiral HPLC or SFC (supercritical fluid chromatography) can resolve enantiomers .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature) .

- Impurity interference : Re-purify batches and validate using orthogonal techniques (e.g., LC-MS vs. NMR) .

- Structural analogs : Compare activity with related indole derivatives (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to identify structure-activity relationships .

Q. How can computational modeling predict physicochemical properties?

- Topological polar surface area (TPSA) : Calculated as 49.3 Ų, indicating moderate membrane permeability .

- Hydrogen bonding : Three donors/acceptors suggest solubility in aqueous media but limited blood-brain barrier penetration .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to guide functionalization .

Methodological Guidance

Q. How to optimize reaction yields in large-scale synthesis?

- Scale-up adjustments : Increase catalyst loading by 10–20% to compensate for reduced mixing efficiency.

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

- Workflow : Pilot small batches (1–5 g) before scaling to >50 g .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.